Ethyl 2-(pyridin-3-YL)oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate is a heterocyclic compound that features both pyridine and oxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures, followed by oxidative aromatization using manganese dioxide . Another approach involves the use of phosphorus oxychloride under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and safety. This method allows for the rapid cyclodehydration of β-hydroxy amides and subsequent oxidation to the oxazole derivative .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the carbon atoms adjacent to the nitrogen and oxygen atoms.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields the corresponding oxazole derivatives, while substitution reactions can introduce various functional groups into the oxazole ring.
Scientific Research Applications
Ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit tyrosine kinases and cyclooxygenase-2 (COX-2), leading to anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Ethyl 2-(pyridin-3-yl)oxazole-5-carboxylate can be compared with other similar compounds, such as:
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
These compounds share the oxazole ring structure but differ in their specific substituents and biological activities. This compound is unique due to its combination of the pyridine and oxazole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 2-pyridin-3-yl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-15-11(14)9-7-13-10(16-9)8-4-3-5-12-6-8/h3-7H,2H2,1H3 |
InChI Key |
GMURSTFURDFEJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C2=CN=CC=C2 |
Origin of Product |
United States |
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